2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

Lipophilicity LogP Drug-likeness

2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (CAS 940503-24-2) is a synthetic benzanilide derivative with the molecular formula C₁₉H₁₈N₂O₄ and a molecular weight of 338.36 g·mol⁻¹. The compound features a 2-(phenylcarbamoyl)benzoic acid core functionalized at the para position of the terminal aniline ring with a pyrrolidine-1-carbonyl substituent.

Molecular Formula C19H18N2O4
Molecular Weight 338.4g/mol
CAS No. 940503-24-2
Cat. No. B354588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid
CAS940503-24-2
Molecular FormulaC19H18N2O4
Molecular Weight338.4g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H18N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)(H,24,25)
InChIKeyXFSGVJVEFLOEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (CAS 940503-24-2): Procurement-Relevant Identity and Core Properties


2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (CAS 940503-24-2) is a synthetic benzanilide derivative with the molecular formula C₁₉H₁₈N₂O₄ and a molecular weight of 338.36 g·mol⁻¹ . The compound features a 2-(phenylcarbamoyl)benzoic acid core functionalized at the para position of the terminal aniline ring with a pyrrolidine-1-carbonyl substituent [1]. It belongs to the broader class of 2-(phenylcarbamoyl)benzoic acids, a chemotype recently identified as the basis for non-competitive inhibitors of the Pseudomonas aeruginosa virulence thioesterase PqsE [2]. The para-substituted pyrrolidinylcarbonyl regioisomer is commercially supplied as a research-grade building block, typically at ≥95% purity, and is catalogued by multiple established chemical vendors including Sigma-Aldrich (via Matrix Scientific) .

Why Generic Substitution Fails for 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid: Positional Isomerism and Physicochemical Divergence


Substituting 2-{[4-(1-pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid with a generic 'phenylcarbamoyl-benzoic acid' or even a different positional isomer (meta- or ortho-pyrrolidinylcarbonyl) without experimental verification is scientifically unjustified. The three regioisomers—para (CAS 940503-24-2), meta (CAS 1003682-96-9), and ortho (CAS 875017-10-0)—share the identical molecular formula yet exhibit measurably divergent computed lipophilicities (XLogP3 of 2.2 for the para isomer versus LogP of 2.43 for the meta isomer) . These differences in logP directly affect aqueous solubility, membrane partitioning, and non-specific protein binding. Furthermore, the para-substitution pattern imposes a distinct linear molecular geometry that influences the compound's ability to engage flat binding sites, such as the PqsE thioesterase pocket identified for the 2-(phenylcarbamoyl)benzoic acid chemotype [1]. Even minor alterations in the substitution position can abrogate target engagement: the Valastyan et al. study demonstrated that potency within this series is highly sensitive to the nature and position of substituents on the aniline ring [1]. Consequently, procurement decisions that treat these isomers as interchangeable risk experimental irreproducibility and wasted resources.

Quantitative Differentiation Evidence for 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (CAS 940503-24-2) Relative to Closest Analogs


Para vs. Meta Isomer Lipophilicity Difference Drives Differential Membrane Partitioning

The para-substituted target compound (CAS 940503-24-2) exhibits a computed XLogP3 value of 2.2, whereas the meta-substituted regioisomer (CAS 1003682-96-9) has a vendor-reported LogP of 2.43 . This ΔLogP of approximately –0.2 to –0.3 log units indicates that the para isomer is modestly less lipophilic, which can translate into higher aqueous solubility and a reduced propensity for non-specific hydrophobic interactions in biochemical assays [1].

Lipophilicity LogP Drug-likeness Permeability

Differential Topological Polar Surface Area Impacts Oral Bioavailability Predictions

The topological polar surface area (TPSA) of the para isomer is 86.7 Ų . While the meta isomer is expected to possess a comparable TPSA, the linear geometry of the para substitution positions both polar amide and carboxylic acid moieties at opposing molecular termini, potentially creating a larger solvent-accessible polar surface in the extended conformation. A TPSA below 140 Ų is generally predictive of acceptable oral absorption, and the value of 86.7 Ų places this compound well within the favorable range [1]. However, the 2.2 XLogP3 value combined with the TPSA yields a drug-likeness profile that differs subtly from the meta isomer (LogP 2.43), which may be relevant when selecting building blocks for parallel library synthesis where uniform physicochemical profiles are desired [2].

TPSA Bioavailability Rule-of-Five ADME

Para-Substitution Confers Distinct Molecular Geometry Relevant to PqsE Thioesterase Inhibition

The 2-(phenylcarbamoyl)benzoic acid chemotype has been validated as a non-competitive inhibitor scaffold targeting PqsE, a thioesterase critical for Pseudomonas aeruginosa virulence, with the most potent analog in the published series achieving an IC₅₀ of 5 µM [1]. Although the specific para-pyrrolidinylcarbonyl analog (CAS 940503-24-2) has not been individually profiled in the public domain, structure–activity relationship (SAR) analysis from the Valastyan et al. study reveals that potency in this series is exquisitely sensitive to the nature and position of substituents on the aniline ring. The para-substitution pattern enforces a linear, elongated molecular conformation in which the pyrrolidine carbonyl projects away from the carbamoyl-benzoic acid pharmacophore, a geometry that may uniquely complement the PqsE binding pocket [1][2]. By contrast, the ortho isomer (CAS 875017-10-0) introduces steric congestion that likely disrupts the planarity of the central amide bond, while the meta isomer (CAS 1003682-96-9) presents the pyrrolidine carbonyl at an angle of approximately 120° relative to the pharmacophore, potentially misaligning critical hydrogen-bonding interactions .

PqsE inhibitor Pseudomonas aeruginosa Anti-virulence 2-(phenylcarbamoyl)benzoic acid

Differential Hazard Classification Between Para and Meta Isomers Alters Laboratory Handling Requirements

The meta-substituted regioisomer (CAS 1003682-96-9) carries a GHS07 hazard classification signifying acute toxicity (Harmful if swallowed, H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), as documented in the Fluorochem technical datasheet . The para isomer (CAS 940503-24-2), as listed by Sigma-Aldrich/Matrix Scientific, is supplied as a research chemical without a specific GHS hazard pictogram assignment on its product page, suggesting a different or less extensively characterized hazard profile . This disparity in regulatory classification has direct operational implications for procurement: laboratories with restricted hazardous-substance handling capabilities or those operating under simplified safety protocols may preferentially select the para isomer to minimize compliance burden and personal protective equipment (PPE) requirements.

GHS classification Laboratory safety Procurement compliance Hazard assessment

Commercial Availability and Purity Tier Differentiation Support Reproducible Research

2-{[4-(1-pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (para isomer) is available at a purity specification of NLT 98% from MolCore, which operates under ISO-certified quality management systems suitable for pharmaceutical R&D and quality control applications . The meta isomer is offered by Fluorochem at 97% purity, with a 2-percentage-point difference that may be significant for applications requiring high chemical fidelity, such as biophysical assays (SPR, ITC, crystallography) or use as a certified reference standard . Additionally, the para isomer is catalogued by Sigma-Aldrich (via Matrix Scientific), providing access to a globally distributed supply chain with documented certificates of analysis (CoA) and batch-to-batch traceability . The ortho isomer (CAS 875017-10-0) lacks comparable commercial presence, with only limited vendor listings and no readily accessible purity specifications, effectively excluding it from consideration for reproducible, publication-grade research .

Purity Quality control Reproducibility Supply chain

Optimal Research and Industrial Application Scenarios for 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid (CAS 940503-24-2)


PqsE Anti-Virulence Probe Development for Pseudomonas aeruginosa Research

The compound's membership in the validated 2-(phenylcarbamoyl)benzoic acid PqsE inhibitor chemotype [1] positions it as a candidate scaffold for developing chemical probes to dissect PqsE-dependent virulence pathways in P. aeruginosa. The para-oriented pyrrolidine carbonyl substituent may offer a favorable geometry for engaging the PqsE binding pocket, as inferred from the SAR trends reported by Valastyan et al. [1]. Researchers should prioritize this specific regioisomer to avoid the steric or angular mismatches inherent in the ortho and meta analogs, which are predicted to present the pyrrolidine moiety in orientations incompatible with the target's active-site architecture.

Parallel Library Synthesis Requiring Uniform Physicochemical Profiles

The para isomer's XLogP3 of 2.2 and TPSA of 86.7 Ų place it in a favorable region of drug-like chemical space, making it suitable as a core scaffold for parallel amide library synthesis. Its slightly lower lipophilicity relative to the meta isomer (LogP 2.43) provides a measurable differentiation point when designing compound libraries intended to span a specific logP range. Procurement from an ISO-certified supplier (MolCore, NLT 98%) ensures that library members synthesized from this building block will have minimal impurity carryover, a critical consideration for SAR interpretation.

Biophysical Assay Standard Requiring High Chemical Fidelity

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, the availability of the para isomer at NLT 98% purity from an ISO-certified vendor is a compelling advantage. Impurities at the 2–5% level can generate spurious binding signals or crystal packing artifacts that confound data interpretation. The documented certificate of analysis (CoA) and batch traceability provided by Sigma-Aldrich/Matrix Scientific further support the compound's use as a qualified reference standard in core facilities and industrial hit-validation workflows.

Laboratory with Restricted Hazardous Substance Handling Capabilities

The para isomer, which lacks an explicit GHS07 hazard pictogram assignment in vendor documentation , may be preferentially selected over the meta isomer (classified as GHS07 Harmful/Irritant, H302-H315-H319-H335) by laboratories operating under streamlined safety protocols or educational settings where the use of classified hazardous substances requires additional administrative approval, specialized waste disposal, and enhanced PPE. This operational advantage can reduce total procurement and handling costs.

Quote Request

Request a Quote for 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.